
Squalane
Overview
Description
Squalane is a saturated hydrocarbon with the chemical formula C30H62. It is a hydrogenated form of squalene, a naturally occurring lipid found in human sebum and various plant sources. This compound is widely used in the cosmetic industry due to its excellent emollient properties, stability, and compatibility with the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Squalane is typically synthesized through the hydrogenation of squalene. The process involves the addition of hydrogen to the double bonds of squalene, converting it into a fully saturated hydrocarbon. This reaction is usually carried out under high pressure and temperature in the presence of a catalyst such as palladium or nickel .
Industrial Production Methods: Industrial production of this compound can be achieved through various methods:
Shark Liver Oil: Historically, this compound was derived from the liver oil of sharks.
Plant Sources: this compound can be extracted from plant sources such as olives, rice bran, and sugarcane. .
Microbial Fermentation: Recent advancements have enabled the production of this compound through microbial fermentation.
Chemical Reactions Analysis
Types of Reactions: Squalane is relatively inert due to its saturated nature. it can undergo certain chemical reactions:
Hydrogenation: The primary reaction for producing this compound from squalene involves hydrogenation.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and catalysts such as palladium or nickel are commonly used in the hydrogenation process
Major Products Formed:
This compound: The primary product formed from the hydrogenation of squalene.
Scientific Research Applications
Squalane has a wide range of applications in various fields:
Cosmetics: this compound is extensively used in skincare products due to its moisturizing and emollient properties. .
Medicine: this compound is used as a carrier in vaccines and drug delivery systems.
Biology: this compound is used in biological research as a solvent and carrier for lipophilic compounds.
Industry: this compound is used as a lubricant and in the production of high-performance materials.
Mechanism of Action
Squalane exerts its effects primarily through its emollient and moisturizing properties. It penetrates the skin easily and helps to restore the lipid barrier, preventing moisture loss and maintaining skin hydration . In vaccine adjuvants, this compound-based emulsions stimulate immune responses through pathways involving RIPK3-dependent necroptosis .
Comparison with Similar Compounds
Squalene: The unsaturated precursor to squalane, found in human sebum and various plant sources.
Glycerin: A humectant that attracts and retains moisture in the skin.
Panthenol: A precursor to vitamin B5, known for its hydrating and soothing properties.
Ceramides: Lipid molecules that help to maintain the skin barrier and retain moisture.
Uniqueness of this compound: this compound’s stability, non-comedogenic nature, and excellent emollient properties make it unique among similar compounds. Unlike squalene, this compound does not oxidize easily, making it more suitable for long-term use in cosmetic formulations .
Biological Activity
Squalane, a saturated derivative of squalene, is a naturally occurring compound found in various sources, including shark liver oil and plant oils. It has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, and chemopreventive properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound is a triterpenoid hydrocarbon characterized by its long hydrocarbon chain, which contributes to its unique properties. Its structure allows it to easily penetrate biological membranes, making it an effective moisturizer and skin conditioner. The conversion of squalene to this compound involves hydrogenation, which saturates the double bonds in the molecule, enhancing its stability and shelf life.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals and inhibit the generation of reactive oxygen species (ROS). This property is particularly beneficial in dermatological applications, as it helps mitigate skin damage caused by environmental factors.
2. Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties by modulating various signaling pathways. It can inhibit the activation of pro-inflammatory cytokines and reduce inflammation in tissues.
Study | Findings |
---|---|
Belsito et al. (2024) | This compound inhibited contact hypersensitivity induced by UVB-peroxidated squalene . |
PMC (2009) | Squalene reduced skin inflammation in rodent models . |
3. Chemopreventive Effects
This compound's potential as a chemopreventive agent has been explored in various studies. It has demonstrated the ability to inhibit tumorigenesis in animal models.
1. Cardiovascular Health
A study involving Wistar rats demonstrated that dietary supplementation with squalene resulted in lower blood pressure and reduced levels of cholesterol and triglycerides compared to control groups. This suggests a potential role for squalene in managing cardiovascular health.
2. COVID-19 Treatment
Recent research has indicated that sublingual administration of squalene may reduce mortality rates and prevent re-hospitalization in COVID-19 patients. In a clinical trial, patients receiving squalene alongside standard treatment showed significantly better outcomes compared to those receiving standard treatment alone .
The biological activities of this compound are attributed to several mechanisms:
- Cell Membrane Interaction : this compound's ability to integrate into cell membranes enhances cellular permeability and nutrient absorption.
- Nrf2 Pathway Activation : this compound can modulate the Nrf2 signaling pathway, promoting the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), thereby reducing oxidative stress .
- Protection Against Mitochondrial Dysfunction : this compound supports mitochondrial function by maintaining enzyme activity involved in energy metabolism, further enhancing cellular resilience against stressors .
Q & A
Basic Research Questions
Q. What methodologies are employed to extract squalane from plant-based sources, and what challenges arise in optimizing yield and purity?
Plant-based extraction involves three key steps: (1) solvent-based or supercritical fluid extraction of squalene from sources like amaranth seeds or sugarcane, (2) purification via distillation or chromatography to remove lipids and impurities, and (3) catalytic hydrogenation to convert squalene to this compound. Challenges include high costs of amaranth processing due to low squalene solubility and the need for precise hydrogenation conditions to avoid over-saturation . Sugarcane-derived this compound via biofermentation bypasses unstable squalene intermediates, improving scalability .
Q. How is the branched hydrocarbon structure of this compound characterized, and what models predict its thermophysical properties?
this compound’s structure (C₃₀H₆₂; 2,6,10,15,19,23-hexamethyltetracosane) is confirmed via NMR and mass spectrometry. Empirical models for density and viscosity integrate high-pressure (1–202 MPa) and high-temperature (338–473 K) experimental data, using outlier detection algorithms to refine regression parameters. For example, viscosity models at 0.1 MPa correlate data from 273–373 K with <1.5% uncertainty, validated via parallel plate rheometry .
Q. What standardized assays evaluate this compound’s biocompatibility in dermatological research?
OECD Guideline 422 combined repeated-dose toxicity studies assess dermal irritation, sensitization, and systemic effects. Human patch tests (n=300+) show no sensitization or irritation at concentrations ≤100%, while in vitro assays like the h-CLAT (human cell line activation test) confirm low immunogenic potential .
Advanced Research Questions
Q. How do reaction kinetics models resolve contradictions in this compound’s oxidative degradation mechanisms under environmental conditions?
Hydroxyl radical (•OH) reactions with this compound particles are studied using vacuum ultraviolet (VUV) and electron impact (EI) ionization. Exponential decay models (d[Sq]/dt = -k[Sq]) assume surface-limited reactions, validated by >80% this compound depletion at OH exposures >1×10¹² molecules cm⁻³. Discrepancies in rate constants (kSq) between VUV and EI methods are attributed to ionization efficiency variations, requiring normalization to internal standards .
Q. What integrative approaches reconcile conflicting data on this compound’s genotoxic and carcinogenic potential?
Negative results from Ames tests (S. typhimurium), mouse lymphoma assays, and chromosomal aberration studies (human lymphocytes) are combined with QSAR predictions. ISS Profiler and VEGA models rule out structural alerts for electrophilicity or DNA binding, while rat oral studies (NOAEL = 1000 mg/kg-day) support low systemic toxicity. Contradictions in early shark-derived vs. plant-based this compound data are attributed to impurity differences .
Q. How do computational models predict this compound’s environmental persistence and biodegradation pathways?
Aerobic biodegradation is modeled using QSAR-based half-life estimates (t₁/₂ = 15–30 days in soil). Log Koc (4.7) predicts strong sediment adsorption, while low water solubility (0.1 µg/L) limits aquatic bioavailability. Incineration simulations show complete degradation >500°C, aligning with EPA assessments of minimal bioaccumulation risk .
Q. What statistical frameworks validate new empirical models for this compound’s thermophysical properties?
Outlier detection uses Mahalanobis distance to exclude non-Gaussian data points, followed by multivariate regression (R² >0.99). Pressure-temperature-density datasets (n=1200+) are cross-validated via jackknife resampling, reducing uncertainty in high-pressure viscosity predictions to <2% .
Q. How is this compound’s role in lipid metabolism elucidated in metabolic syndrome research?
In vitro adipogenesis assays (3T3-L1 cells) show this compound-C60 complexes inhibit PPARγ expression, reducing lipid droplet formation by 40–60%. Murine models demonstrate 6.5% weight loss with this compound supplementation, linked to AMPK pathway activation and reduced hepatic triglyceride synthesis .
Properties
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAKJMSDJKAYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046513 | |
Record name | Squalane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Squalane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17701 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
111-01-3 | |
Record name | Squalane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Squalane [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Squalane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SQUALANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetracosane, 2,6,10,15,19,23-hexamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Squalane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,10,15,19,23-hexamethyltetracosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SQUALANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW89575KF9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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